molecular formula C15H17Cl2NO4 B11015496 Methyl 1-[(2,4-dichlorophenoxy)acetyl]piperidine-4-carboxylate

Methyl 1-[(2,4-dichlorophenoxy)acetyl]piperidine-4-carboxylate

Cat. No.: B11015496
M. Wt: 346.2 g/mol
InChI Key: BRUHNWZACMQCFS-UHFFFAOYSA-N
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Description

METHYL 1-[2-(2,4-DICHLOROPHENOXY)ACETYL]-4-PIPERIDINECARBOXYLATE is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a piperidine ring, a dichlorophenoxy group, and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 1-[2-(2,4-DICHLOROPHENOXY)ACETYL]-4-PIPERIDINECARBOXYLATE typically involves the reaction of 2,4-dichlorophenoxyacetic acid with piperidine and methyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous monitoring helps in maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

METHYL 1-[2-(2,4-DICHLOROPHENOXY)ACETYL]-4-PIPERIDINECARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms in the dichlorophenoxy group.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

METHYL 1-[2-(2,4-DICHLOROPHENOXY)ACETYL]-4-PIPERIDINECARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of METHYL 1-[2-(2,4-DICHLOROPHENOXY)ACETYL]-4-PIPERIDINECARBOXYLATE involves its interaction with specific molecular targets. The dichlorophenoxy group is known to interact with cellular receptors, leading to various biological effects. The piperidine ring enhances the compound’s ability to bind to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 1-[2-(2,4-DICHLOROPHENOXY)ACETYL]-4-PIPERIDINECARBOXYLATE is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H17Cl2NO4

Molecular Weight

346.2 g/mol

IUPAC Name

methyl 1-[2-(2,4-dichlorophenoxy)acetyl]piperidine-4-carboxylate

InChI

InChI=1S/C15H17Cl2NO4/c1-21-15(20)10-4-6-18(7-5-10)14(19)9-22-13-3-2-11(16)8-12(13)17/h2-3,8,10H,4-7,9H2,1H3

InChI Key

BRUHNWZACMQCFS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCN(CC1)C(=O)COC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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